physical and chemical properties of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine
physical and chemical properties of 6-Bromo-8-methyl-triazolo[4,3-A]pyridine
An In-depth Technical Guide to 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine: Properties, Reactivity, and Applications
Introduction: Navigating Isomeric Specificity and Synthetic Potential
This guide provides a comprehensive technical overview of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. It is crucial to distinguish this compound from its isomer, 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine. While structurally similar, the fusion of the triazole and pyridine rings differs, leading to distinct chemical and electronic properties. This document focuses specifically on the commercially available and more extensively characterized [1,5-a] isomer (CAS No: 899429-04-0), a molecule prized for its utility as a versatile intermediate.[1]
The strategic placement of a bromine atom on the electron-rich pyridine ring, combined with the unique triazolopyridine scaffold, makes this compound a valuable precursor for creating complex molecular architectures, particularly in the development of kinase inhibitors for therapeutic applications.[3][4] This guide will delve into its core physical and chemical properties, explore its reactivity with an emphasis on synthetic applications, and provide practical protocols for its handling and characterization.
Section 1: Core Molecular and Physical Properties
The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a solid at room temperature, a common characteristic for rigid, heterocyclic systems of this molecular weight.[5] A summary of its key identifiers and physical characteristics is presented below.
| Property | Value | Source |
| CAS Number | 899429-04-0 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [1][4] |
| Molecular Weight | 212.05 g/mol | [1][4] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97-98% | [4][5] |
| Storage | Store at room temperature | [5] |
| InChI Key | OYGHORQLTGXZKY-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cc(Br)cn2ncnc12 |
Note: Experimental data such as melting point, boiling point, and specific solubility are not consistently reported by major suppliers. Researchers should assume responsibility for confirming product identity and purity via analytical methods upon receipt.
Section 2: Chemical Structure and Reactivity Profile
The reactivity of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is dominated by the interplay between the fused heterocyclic core and the C6-bromine substituent. This structure is an excellent platform for diversification through modern synthetic methods.
Caption: Chemical structure of the [1,5-a] isomer.
Key Reactive Site: The C6-Bromine Bond
The bromine atom at the 6-position is the primary handle for synthetic modification. Its position on the pyridine ring makes it highly susceptible to palladium-catalyzed cross-coupling reactions. This synthetic versatility is a cornerstone of its value in drug discovery and materials science.[6]
Common Transformations:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a critical step in the synthesis of many bioactive molecules.
-
Stille Coupling: C-C bond formation using organostannane reagents.
The triazolopyridine core is generally stable under these conditions, allowing for selective functionalization at the bromine-bearing carbon. This predictable reactivity is essential for building molecular libraries for screening and lead optimization.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Section 3: Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active agents.[4] The triazolopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature nitrogen-containing heterocyclic cores. These structures often serve as scaffolds that can be decorated with substituents to target the ATP-binding site of specific kinases, which are crucial targets in oncology.[3][6] The ability to easily diversify the 6-position of this molecule allows for the rapid generation of analogues to probe structure-activity relationships (SAR).
-
Central Nervous System (CNS) Agents: Fused heterocyclic systems are prevalent in drugs targeting CNS receptors due to their rigid conformations and ability to be tailored for blood-brain barrier penetration.
-
Agrochemicals: The principles of designing bioactive molecules for human health are often transferable to agriculture. This compound's scaffold can be used to develop new herbicides and pesticides.[3]
Section 4: Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is classified as a harmful and irritant substance.
GHS Hazard Information: [5][7]
Recommended Precautions: [5][8][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][9]
Section 5: Experimental Protocols
The following protocols are representative methodologies for the characterization and use of this compound.
Protocol 1: ¹H NMR Spectroscopic Analysis
Objective: To confirm the identity and assess the purity of 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the NMR tube into the spectrometer.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 400 or 500 MHz field strength, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the relevant peaks. The expected chemical shifts and coupling constants should be compared against a reference spectrum or predicted values to confirm the structure.
Protocol 2: Suzuki Cross-Coupling with Phenylboronic Acid
Objective: To demonstrate the synthetic utility of the compound by forming 8-methyl-6-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
References
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Sigma-Aldrich. 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/733857]
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PubChem. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/116989928]
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Sigma-Aldrich. 6-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine Properties. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ed69a]
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MySkinRecipes. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. [URL: https://www.myskinrecipes.com/shop/th/products/reagent-133802-methyl-6-bromo-1-2-4-triazolo-1-5-a-pyridine-8-carboxylate-97]
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Sigma-Aldrich. 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023243]
- Thermo Fisher Scientific. Pyridine Safety Data Sheet. [URL: https://www.fishersci.com/msds?productName=AC131940010]
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Penghui Synthesis. Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. [URL: https://www.penghuisynthesis.com/product/6-bromo-7-methyl-1-2-4-triazolo-1-5-a-pyridine-cas-1172534-83-6]
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- PubChem. 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12562545]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-pyridine-derivatives-in-modern-drug-discovery-34537719.html]
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Echemi. 8-Bromo[1][2][3]triazolo[4,3-a]pyridine Safety Data Sheets. [URL: https://www.echemi.com/sds/8-bromo-[1][2][3]triazolo[4,3-a]pyridine-cas-1126824-74-5.html]
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